molecular formula C11H13F B1323577 3-(4-Fluoro-3-methylphenyl)-2-methyl-1-propene CAS No. 869493-79-8

3-(4-Fluoro-3-methylphenyl)-2-methyl-1-propene

Cat. No. B1323577
CAS RN: 869493-79-8
M. Wt: 164.22 g/mol
InChI Key: AVSKWYXUVSMHQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 3-(4-Fluoro-3-methylphenyl)-2-methyl-1-propene is a synthetic organic molecule that is part of a broader class of compounds known for their potential applications in various fields such as materials science, pharmaceuticals, and organic electronics. While the specific compound is not directly studied in the provided papers, related compounds with fluorinated aromatic rings and conjugated systems are extensively investigated, which can provide insights into the properties and reactivity of the compound .

Synthesis Analysis

The synthesis of fluorinated aromatic compounds typically involves strategic functionalization of aromatic rings with fluorine atoms and various side chains. For instance, the synthesis of 3-fluoro-4-hexylthiophene, a compound with a similar fluorinated aromatic motif, was achieved through a multi-step process including perbromination, protection of thiophene, and bromine/fluorine exchange . Similarly, the synthesis of (E)-1-(4-fluoro-3-methylphenyl)-3-phenylprop-2-en-1-one compounds was performed by a condensation reaction of 4-fluoro-3-methyl acetophenone with substituted benzaldehydes, which could be analogous to the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of fluorinated aromatic compounds is often characterized by X-ray diffraction (XRD) and optimized using computational methods such as Density Functional Theory (DFT). For example, the molecular structure of 3-(4-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde was optimized using HF and DFT levels of calculations, and the results were in agreement with experimental infrared bands . The presence of fluorine is known to influence the electronic properties of the aromatic system due to its high electronegativity.

Chemical Reactions Analysis

The reactivity of fluorinated compounds is significantly influenced by the presence of the fluorine atom, which can affect the electron distribution within the molecule. For instance, the fluorine atom in the molecular docking study of 1-[3-(4-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl]ethanone was found to be crucial for binding, suggesting that it plays a significant role in the compound's reactivity . The electrophilic and nucleophilic sites can be predicted by molecular electrostatic potential (MEP) analysis, as seen in the study of (E)-3-(4-chlorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one .

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated aromatic compounds are often determined by spectroscopic methods such as FT-IR, Raman, and UV-vis spectroscopy. The vibrational frequencies and corresponding assignments provide insights into the molecular structure and stability . The electronic properties, such as HOMO-LUMO gaps, can be analyzed to understand the charge transfer within the molecule, which is crucial for applications in nonlinear optics and electronics . The first hyperpolarizability is a measure of the nonlinear optical properties and is calculated to assess the potential of these compounds in such applications .

Scientific Research Applications

Polymer Synthesis and Properties

  • Novel trisubstituted ethylenes like 3-(4-Fluoro-3-methylphenyl)-2-methyl-1-propene have been copolymerized with styrene, resulting in copolymers with unique properties. These materials undergo decomposition in two stages when exposed to nitrogen, first between 200-500°C and then between 500-800°C (Kharas et al., 2017), (Kharas et al., 2016).

Antitumor Activity

  • Certain derivatives of this compound have shown potent cytotoxicity in vitro against various tumor cell lines and demonstrated significant in vivo antitumor activity against human carcinoma without causing undesirable effects in mice (Naito et al., 2005).

Electronic Property Tuning

  • The compound has been used in the modification of conjugated polythiophenes. Such modifications help in tuning the electronic properties of these materials, which are significant for applications in electronics like transistors (Gohier et al., 2013).

Chemical Synthesis and Analysis

  • The chemical synthesis and characterization of related compounds have been conducted, providing insights into the effects of substituents on their spectral data and physical properties (Balaji et al., 2015).

Liquid Crystal Technology

  • Derivatives of this compound have been used to promote photoalignment of nematic liquid crystals, with the inclusion of fluoro-substituents enhancing alignment efficiency. This has implications for the development of liquid crystal displays (LCDs) (Hegde et al., 2013).

Propene Polymerization

  • This compound has also been studied in the context of propene polymerization, helping to understand the molecular mechanisms and efficiencies of various catalysts in polymer production (Kaminsky et al., 1995).

properties

IUPAC Name

1-fluoro-2-methyl-4-(2-methylprop-2-enyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13F/c1-8(2)6-10-4-5-11(12)9(3)7-10/h4-5,7H,1,6H2,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVSKWYXUVSMHQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)CC(=C)C)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90641128
Record name 1-Fluoro-2-methyl-4-(2-methylprop-2-en-1-yl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90641128
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Fluoro-3-methylphenyl)-2-methyl-1-propene

CAS RN

869493-79-8
Record name 1-Fluoro-2-methyl-4-(2-methylprop-2-en-1-yl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90641128
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.